1-(4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
CAS No.: 1021254-02-3
VCID: VC8434103
Molecular Formula: C21H21FN4O2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
1. Structural OverviewThe compound 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea consists of:
This combination of functional groups suggests potential pharmacological properties, including enzyme inhibition and receptor binding. 2. SynthesisThe synthesis of such compounds typically involves multi-step organic reactions. While detailed synthetic routes for this specific compound are not readily available, similar urea derivatives are synthesized using:
For example, pyridazinone derivatives are often synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds or diketones under controlled conditions. 3. Biological SignificancePotential ApplicationsUrea derivatives like this compound are widely studied for their biological activities:
Mechanism of ActionThe activity of such compounds often involves:
4. Research Findings |
---|---|
CAS No. | 1021254-02-3 |
Product Name | 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea |
Molecular Formula | C21H21FN4O2 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea |
Standard InChI | InChI=1S/C21H21FN4O2/c1-15-3-5-16(6-4-15)19-11-12-20(27)26(25-19)14-2-13-23-21(28)24-18-9-7-17(22)8-10-18/h3-12H,2,13-14H2,1H3,(H2,23,24,28) |
Standard InChIKey | ZDBAZVWVYJOWTB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F |
Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F |
PubChem Compound | 25882156 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume